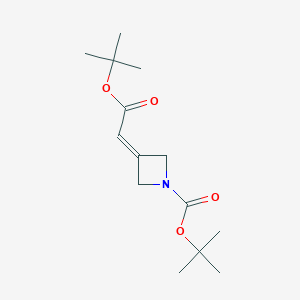

tert-Butyl 2-(1-Boc-azetidin-3-ylidene)acetate

Description

Significance of Four-Membered Nitrogen Heterocycles in Contemporary Organic Synthesis

Azetidines and their derivatives are not merely chemical curiosities; they are integral components in the synthesis of numerous biologically active compounds and functional materials. Their incorporation into molecular structures can significantly influence physicochemical properties such as solubility, lipophilicity, and metabolic stability, making them attractive scaffolds in drug discovery.

The significance of azetidines is underscored by their presence in a range of pharmaceuticals and natural products. For instance, the azetidine (B1206935) ring is a core structural feature in various therapeutic agents, contributing to their unique pharmacological profiles. Beyond pharmaceuticals, these four-membered heterocycles are employed as chiral auxiliaries, ligands in catalysis, and monomers for specialized polymers. The development of novel synthetic methodologies to access functionalized azetidines continues to be an active area of research, driven by the ever-increasing demand for new chemical entities with tailored properties.

Overview of Azetidine Reactivity Driven by Ring Strain

The chemical behavior of azetidines is largely governed by the inherent strain within their four-membered ring. This strain, a consequence of bond angle deviation from the ideal tetrahedral geometry, makes the ring susceptible to cleavage under various conditions. However, compared to their three-membered counterparts, aziridines, azetidines exhibit a useful balance of stability and reactivity. They are generally stable enough to be isolated and handled, yet sufficiently reactive to undergo ring-opening reactions with a variety of nucleophiles.

This strain-driven reactivity allows for the use of azetidines as synthetic equivalents of 1,3-amino alcohols and other valuable functional groups. The ring can be opened selectively, providing access to acyclic structures with defined stereochemistry. Furthermore, the nitrogen atom within the azetidine ring can be readily functionalized, and substituents on the carbon atoms can be manipulated to create a diverse range of derivatives. This tunable reactivity makes azetidines powerful tools in the hands of synthetic chemists.

Contextualization of tert-Butyl 2-(1-Boc-azetidin-3-ylidene)acetate as a Versatile Synthetic Intermediate

tert-Butyl 2-(1-Boc-azetidin-3-ylidene)acetate has emerged as a particularly useful building block due to the strategic placement of its functional groups. The Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom allows for controlled manipulation of the ring's reactivity, while the exocyclic double bond conjugated to the ester group provides a reactive site for various chemical transformations.

This compound is readily synthesized from 1-Boc-3-azetidinone through olefination reactions, such as the Horner-Wadsworth-Emmons reaction. Its primary utility lies in its ability to act as a Michael acceptor. The electron-withdrawing ester group polarizes the double bond, making the β-carbon susceptible to nucleophilic attack. This reactivity has been exploited in aza-Michael addition reactions with a wide range of nitrogen heterocycles, leading to the formation of complex 3,3-disubstituted azetidines. nih.gov

The versatility of tert-butyl 2-(1-Boc-azetidin-3-ylidene)acetate is further demonstrated by its use in the synthesis of spirocyclic systems and as a key intermediate in the preparation of pharmaceutically relevant molecules. For example, it is a precursor in the synthesis of compounds related to the Janus kinase (JAK) inhibitor, baricitinib. nih.gov The ability to introduce diverse functionalities at the 3-position of the azetidine ring through reactions of this intermediate makes it an invaluable tool for creating libraries of novel compounds for biological screening.

Interactive Data Table: Reactions of tert-Butyl 2-(1-Boc-azetidin-3-ylidene)acetate

| Reactant | Reaction Type | Product Type | Reference |

| Nitrogen Heterocycles | Aza-Michael Addition | 3,3-Disubstituted Azetidines | nih.gov |

| --- | Horner-Wadsworth-Emmons | α,β-Unsaturated Ester | nih.gov |

| --- | Deprotection/Functionalization | Precursor for Baricitinib | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethylidene]azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO4/c1-13(2,3)18-11(16)7-10-8-15(9-10)12(17)19-14(4,5)6/h7H,8-9H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWPOSKWNJOUAFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C=C1CN(C1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Azetidine Scaffolds

De Novo Azetidine (B1206935) Ring Construction Strategies

The formation of the strained four-membered azetidine ring from acyclic precursors is a significant challenge in synthetic organic chemistry. Numerous methodologies have been developed to address this, broadly categorized as de novo construction strategies. These methods involve the formation of the heterocyclic ring system from open-chain substrates through various bond-forming reactions.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a powerful and widely employed strategy for the synthesis of cyclic compounds, including azetidines. This approach involves the formation of a bond between two reactive centers within the same molecule, leading to ring closure. The efficiency of these reactions is often enhanced by the proximity of the reacting groups, which favors the intramolecular pathway over competing intermolecular reactions.

One of the most classical and straightforward methods for constructing the azetidine ring is through the intramolecular nucleophilic substitution of 1,3-amino alcohols and 1,3-haloamines. frontiersin.orgorganic-chemistry.org This method typically involves the activation of the hydroxyl group in a 1,3-amino alcohol as a good leaving group (e.g., mesylate or tosylate), followed by base-promoted intramolecular cyclization. organic-chemistry.org Similarly, 1,3-haloamines can undergo direct intramolecular cyclization in the presence of a base. The nitrogen atom acts as the nucleophile, displacing the leaving group at the γ-position to form the four-membered ring. frontiersin.org

Key steps in this process often include the activation of the hydroxyl group and subsequent ring closure induced by a base. organic-chemistry.orgmdpi.com The choice of base and reaction conditions can be crucial for optimizing the yield and minimizing side reactions, such as elimination.

Table 1: Examples of Base-Promoted Azetidine Synthesis

| Starting Material Precursor | Leaving Group | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| N-Substituted-3-aminopropanol | Mesylate | K₂CO₃ | Acetonitrile (B52724) | High |

| N-Substituted-3-chloropropylamine | Chlorine | NaH | THF | Good |

Note: This table is a generalized representation based on established chemical principles. Specific yields and conditions vary depending on the substrates and published procedures.

A more recent and highly effective method for azetidine synthesis involves the lanthanoid(III) trifluoromethanesulfonate (B1224126) (Ln(OTf)₃)-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. frontiersin.orgnih.gov This reaction provides a powerful route to functionalized azetidines with high yields and excellent regioselectivity. frontiersin.org Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) has been identified as a particularly effective catalyst for this transformation. frontiersin.orgnih.gov

The reaction proceeds via the activation of the epoxide by the Lewis acidic lanthanide catalyst, followed by a nucleophilic attack of the tethered amine. frontiersin.org A key finding is that the stereochemistry of the epoxy amine substrate dictates the regioselectivity of the ring-opening, with cis-isomers yielding azetidines through a 4-exo-tet cyclization, while trans-isomers tend to form pyrrolidines. frontiersin.org This methodology is tolerant of a wide range of functional groups, including acid-sensitive moieties like Boc and TBS ethers. frontiersin.org

Table 2: La(OTf)₃-Catalyzed Synthesis of Azetidines from cis-3,4-Epoxy Amines

| Substrate | R Group on Amine | Solvent | Yield (%) |

|---|---|---|---|

| cis-1-(Bn-amino)-3,4-epoxyhexane | Benzyl (B1604629) | DCE | 81 |

| cis-1-(PMB-amino)-3,4-epoxyhexane | p-Methoxybenzyl | DCE | 83 |

| cis-1-(n-Bu-amino)-3,4-epoxyhexane | n-Butyl | DCE | 85 |

| cis-1-(t-Bu-amino)-3,4-epoxyhexane | tert-Butyl | DCE | 88 |

Data sourced from Kuriyama et al. frontiersin.org

Palladium-catalyzed C-H amination has emerged as a powerful tool for the synthesis of N-heterocycles, including azetidines. organic-chemistry.orgacs.orgnih.gov This method involves the direct conversion of a C-H bond into a C-N bond, offering an atom-economical and efficient route to the azetidine core. acs.orgnih.gov The reaction typically employs a directing group, such as picolinamide (B142947) (PA), to guide the palladium catalyst to a specific C(sp³)-H bond at the γ-position relative to the nitrogen atom. acs.orgnih.gov

The mechanism is believed to proceed through an initial N-H activation, followed by directed C-H activation to form a palladacycle intermediate. Subsequent oxidation of the palladium center and reductive elimination furnishes the azetidine ring. rsc.org This methodology has been successfully applied to the synthesis of a variety of substituted azetidines with good yields and predictable selectivity. acs.orgnih.govacs.org The use of inexpensive reagents and relatively low catalyst loadings makes this approach attractive for synthetic applications. acs.orgnih.gov

Table 3: Palladium-Catalyzed Intramolecular C-H Amination for Azetidine Synthesis

| Substrate | Catalyst | Oxidant | Solvent | Yield (%) |

|---|---|---|---|---|

| N-(2,2-dimethylpropyl)picolinamide | Pd(OAc)₂ | PhI(OAc)₂ | Toluene | 85 |

| N-(3,3-dimethylbutyl)picolinamide | Pd(OAc)₂ | PhI(OAc)₂ | Toluene | 78 |

Note: This table represents typical examples found in the literature. Specific conditions and yields can vary.

The intramolecular amination of organoboronates provides another modern and versatile route to azetidines. organic-chemistry.orgorganic-chemistry.orgacs.orgacs.org This method relies on the 1,2-metalate shift of an aminoboron "ate" complex to form the C-N bond. organic-chemistry.orgacs.org The process is notable for its ability to generate enantiomerically enriched azacycles with high stereospecificity, which is of significant interest in medicinal chemistry. organic-chemistry.orgacs.orgacs.org

The reaction can be initiated by treating a tethered electrophilic amine with an organoboronate. organic-chemistry.orgacs.org A key advantage of this methodology is its tolerance for various functional groups, including alkenes and furan rings. acs.org The starting materials are readily accessible, and the reaction proceeds under relatively mild conditions. acs.org

Table 4: Azetidine Synthesis via Intramolecular Amination of Organoboronates

| Substrate | Base | Solvent | Yield (%) |

|---|---|---|---|

| γ-(Methoxyamino)alkyl boronic ester | KOt-Bu | THF/Toluene | 75 |

| γ-(Methoxyamino)alkenyl boronic ester | KOt-Bu | THF/Toluene | 82 |

Data adapted from Xu et al. acs.org

A two-step approach involving an initial intermolecular C-H amination followed by a subsequent ring closure offers a flexible strategy for the synthesis of azetidines. nsf.gov This method allows for the strategic installation of a nitrogen-containing functional group at an unactivated C(sp³)-H bond of an alkyl bromide derivative. nsf.gov The resulting aminated intermediate can then undergo intramolecular cyclization to furnish the azetidine ring.

This protocol has been shown to be effective for the preparation of a range of saturated azacycles. nsf.gov The use of rhodium catalysts for the initial C-H amination step has proven to be particularly effective. nsf.gov The subsequent cyclization is typically a base-mediated process. This strategy is valuable for its ability to construct polyfunctionalized azetidines. nsf.gov

Data sourced from Betz and Chiappini. nsf.gov

Cycloaddition Reactions for Azetidine Formation

Cycloaddition reactions represent a powerful and atom-economical approach to constructing cyclic systems. For the synthesis of azetidines, [2+2] cycloadditions are particularly relevant.

The intermolecular [2+2] cycloaddition between an alkene and an imine or oxime, often referred to as a formal aza Paternò-Büchi reaction, provides a direct route to the azetidine ring. Photocatalytic methods have emerged as a mild and efficient way to facilitate these reactions. For instance, photocatalytic dehydrogenative [2+2] cycloadditions between amines and alkenes have been developed for the stereoselective and high-yielding synthesis of functionalized azetidines. nih.gov These reactions are often induced by photoredox-catalyzed aerobic oxidation of dihydroquinoxalinones as the amine source, which then undergo intermolecular [2+2] cyclization with various alkenes. nih.gov

Visible-light-mediated intermolecular aza Paternò-Büchi reactions utilizing the triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates, have also been reported. springernature.com This method is characterized by its operational simplicity and broad substrate scope, allowing for the synthesis of highly functionalized azetidines from readily available precursors. springernature.com The regioselectivity of these reactions is generally high, although diastereoselectivity can be modest. springernature.com

| Alkene Reactant | Amine/Oxime Reactant | Catalyst/Conditions | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

| Various Alkenes | Dihydroquinoxalinones | Photoredox Catalyst, Aerobic Oxidation | Dihydro-1H-azeto[1,2-a]quinoxalin-3(4H)-ones | High | Stereoselective |

| Various Alkenes | 2-Isoxazoline-3-carboxylates | Iridium Photocatalyst, Visible Light | Highly Functionalized Azetidines | Up to 99% | Modest |

The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct method for synthesizing azetidines. nih.gov However, its application has been met with challenges, often requiring intramolecular variants or the use of cyclic imine equivalents. nih.gov Recent advancements have focused on overcoming these limitations.

Visible-light-mediated approaches have been developed that enable the aza Paternò-Büchi reaction to proceed under mild conditions. By matching the frontier molecular orbital energies of alkenes with those of acyclic oximes, triplet energy transfer catalysis can be employed to facilitate the reaction. nih.gov Computational studies have revealed that a competition between the desired [2+2] cycloaddition and alkene dimerization is a key factor in the reaction's success. nih.gov The use of specific imine activating groups, such as a sulfamoyl fluoride unit, has been shown to stabilize the necessary triplet excited state intermediates, allowing for efficient azetidine formation with a broad range of alkenes under visible light and with a simple organic photocatalyst. ox.ac.uk

| Imine/Oxime Component | Alkene Component | Catalyst/Conditions | Key Findings |

| Acyclic Oximes | Various Alkenes | Visible Light, Triplet Energy Transfer Catalyst | Frontier molecular orbital energy matching is crucial for reactivity. |

| Imines with Sulfamoyl Fluoride | Various Alkenes | Visible Light, Organic Photocatalyst | Sulfamoyl fluoride group stabilizes the imine triplet state, preventing decomposition. |

| 2-Isoxazoline-3-carboxylates | Various Alkenes | Photosensitizer | Aza-Paternò-Büchi reaction occurs with certain substrates. nih.gov |

A sequential nitrene-carbene transfer involving simple allenes can lead to the formation of aziridinium (B1262131) ylide intermediates. schenautomacao.com.br The reactivity of these ylides can be tuned to produce either four-membered azetidines or six-membered dehydropiperidines, depending on the nature of the carbene precursor and the catalyst used. schenautomacao.com.brchemrxiv.org This divergent reactivity provides a versatile route to different N-heterocyclic scaffolds from a common precursor. nih.gov

Computational studies have provided insight into the factors influencing this tunable reactivity. pku.edu.cn The substitution on the aryl ring of the carbene precursor has been found to have a minimal impact on the ratio of azetidine to dehydropiperidine. chemrxiv.org However, the choice of catalyst can significantly influence the product outcome. For instance, switching from a conventional Rh₂(esp)₂ catalyst to an amide-supported Rh₂(espn)₂Cl catalyst can reverse the selectivity, favoring the formation of the azetidine. acs.org This control is attributed to proposed hydrogen-bonding interactions between the catalyst and the substrate. acs.org

| Aziridine (B145994) Precursor | Carbene Precursor | Catalyst | Product Ratio (Azetidine:Dehydropiperidine) | Yield (%) |

| Monomethyl-substituted Methyleneaziridine | Aryl-substituted Carbene | Rh₂(esp)₂ | >19:1 | 69 |

| Disubstituted Methyleneaziridine | Vinyl Carbene | Rh₂(esp)₂ | Varies with carbene substituent | - |

| Disubstituted Methyleneaziridine | Vinyl Carbene | Rh₂(espn)₂Cl | Favors Azetidine | - |

Ring Contraction and Expansion Methods

Ring rearrangement strategies, including ring contraction and expansion, offer alternative pathways to the azetidine core, often starting from more readily available five- or three-membered heterocycles.

A robust method for the synthesis of N-sulfonylazetidine building blocks involves the ring contraction of α-bromo N-sulfonylpyrrolidinones. nih.gov This one-pot nucleophilic addition-ring contraction allows for the efficient incorporation of various nucleophiles, such as alcohols, phenols, or anilines, into the resulting α-carbonylated N-sulfonylazetidines. nih.gov The reaction is typically carried out in the presence of a base like potassium carbonate. nih.gov The α-bromopyrrolidinone precursors can be selectively obtained in good yields through the monobromination of readily available N-sulfonyl-2-pyrrolidinone derivatives. nih.gov

| α-Bromo N-Sulfonylpyrrolidinone Derivative | Nucleophile | Base | Product | Yield (%) |

| α-Bromo N-tosylpyrrolidinone | Methanol | K₂CO₃ | α-Methoxy-N-tosylazetidine | Good |

| α-Bromo N-nosylpyrrolidinone | Phenol | K₂CO₃ | α-Phenoxy-N-nosylazetidine | Good |

| α-Bromo N-benzenesulfonylpyrrolidinone | Aniline | K₂CO₃ | α-Anilino-N-benzenesulfonylazetidine | Good |

The ring expansion of aziridines provides a valuable route to azetidines. This transformation can be achieved through various methods, often involving the reaction of N-activated aziridines with nucleophiles. For example, the reaction of N-arylsulfonylaziridines with dimethyloxosulfonium methylide leads to the corresponding azetidines stereospecifically. researchgate.net In this process, cis-aziridines yield trans-azetidines, while trans-aziridines furnish cis-azetidines. researchgate.net

Another approach involves the tertiary amine-catalyzed ring expansion of N-tosylaziridines with nitrogen ylides, which can be formed in situ from phenacyl bromide derivatives. rsc.org This method expeditiously affords functionalized azetidines in high yields and with good stereoselectivity in a one-pot process. rsc.org The nucleophilic ring-opening of aziridiniums with various nucleophiles has also been studied, often proceeding in a stereoselective and regioselective manner to produce functionalized linear amines, which can then be cyclized to form azetidines or other heterocycles. nih.gov

| Aziridine Substrate | Reagent | Conditions | Product | Key Features |

| N-Arylsulfonylaziridines | Dimethyloxosulfonium methylide | - | N-Arylsulfonylazetidines | Stereospecific conversion |

| N-Tosylaziridines | Phenacyl bromide derivatives, tertiary amine | Silica gel-water system | 2-Aroyl-N-tosylazetidines | High yields and stereoselectivity |

| Aziridiniums | Various Nucleophiles | - | Functionalized linear amines | Stereoselective and regioselective ring-opening |

Transition Metal-Catalyzed Azetidine Synthesis

Modern synthetic strategies frequently employ transition metals to facilitate the formation of the azetidine ring system under mild conditions with high degrees of selectivity. Catalysts based on palladium, copper, and rhodium are particularly notable for their versatility in constructing C-N bonds and rearranging molecular skeletons to yield the desired four-membered heterocycle.

Palladium-catalyzed reactions have become a cornerstone for the synthesis of nitrogen-containing heterocycles, including azetidines. A prominent strategy involves the intramolecular amination of unactivated C-H bonds, a transformation that forges a C-N bond to close the ring. organic-chemistry.orgnih.gov This approach is particularly powerful as it converts readily available aliphatic amine precursors into the strained azetidine core without the need for pre-functionalization.

One effective method utilizes a picolinamide (PA) directing group attached to an amine substrate. nih.gov In the presence of a palladium catalyst, such as palladium(II) acetate (B1210297), an oxidant, and a base, the catalyst facilitates the activation of a γ-C(sp³)–H bond, leading to the formation of a palladacycle intermediate. researchgate.net Subsequent oxidative addition and C-N reductive elimination steps yield the azetidine ring. researchgate.net This process can be understood through a Pd(II)/Pd(IV) catalytic cycle. organic-chemistry.org These reactions are valued for their ability to proceed with low catalyst loading, using inexpensive reagents, and under convenient operating conditions, offering a practical route to functionalized azetidines. organic-chemistry.orgnih.gov Research has demonstrated the synthesis of various complex polycyclic azetidines and benzazetidines using this intramolecular C-H amination strategy. researchgate.netacs.org

Copper(I) catalysis provides a unique pathway to azetidine derivatives through the skeletal rearrangement of O-propargylic oximes. This methodology allows for the synthesis of azetidine nitrones, which are valuable intermediates for further synthetic transformations. acs.orgnih.gov The reaction is initiated by a copper(I) catalyst, often in combination with a ligand such as 2-aminopyridine, which facilitates a cascade of reactions in a single pot. acs.orgnih.gov

The proposed mechanism involves a sequence of sophisticated molecular transformations. acs.orgresearchgate.net It begins with a copper(I)-catalyzed tandem acs.orgnih.gov-rearrangement of the O-propargylic oxime, which generates an N-allenylnitrone intermediate. acs.org This is followed by a 4π-electrocyclization, a ring-opening step, and a final recyclization to furnish the azetidine nitrone product. acs.orgnih.gov The specific outcome of the reaction can be influenced by the nature of the substituents at the terminus of the alkyne and on the oxime moiety, which can direct the pathway towards either azetidine nitrones or exomethylene oxazolines. acs.org This method is notable for its complexity, involving multiple bond formations and cleavages in a controlled manner to build the strained four-membered ring. acs.orgnih.gov

Rhodium-catalyzed hydroacylation represents an atom-economical method for the synthesis of functionalized azetidines from their unsaturated precursors, azetines (or 2H-azetes). dicp.ac.cn Hydroacylation involves the addition of an aldehyde C-H bond across a C=C double bond. dicp.ac.cnresearchgate.net In the context of azetidine synthesis, this is typically an intramolecular reaction where an aldehyde functionality is tethered to the azetine ring system.

The catalytic cycle is generally understood to involve three key steps. semanticscholar.org First, the rhodium(I) catalyst undergoes oxidative addition into the aldehyde C-H bond, forming an acylrhodium(III) hydride intermediate. This is followed by the insertion of the azetine's C=C double bond into the rhodium-hydride bond. The final step is a C-C bond-forming reductive elimination, which generates the ketone product—a 3-acylazetidine—and regenerates the active rhodium(I) catalyst. dicp.ac.cnsemanticscholar.org This transformation provides a direct route to ketones from aldehydes and alkenes, and its application to azetines offers a powerful tool for constructing substituted azetidine scaffolds. rsc.orgnih.gov

Synthesis of tert-Butyl 2-(1-Boc-azetidin-3-ylidene)acetate and Related Precursors

The synthesis of the title compound, tert-Butyl 2-(1-Boc-azetidin-3-ylidene)acetate, relies on established olefination chemistry applied to a key azetidine precursor. The formation of the exocyclic double bond is achieved through a highly reliable and stereoselective reaction.

Horner-Wadsworth-Emmons Reaction for Exocyclic Olefin Formation

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used and dependable method for the synthesis of alkenes, particularly α,β-unsaturated esters, from aldehydes or ketones. wikipedia.orgnih.gov This reaction employs a phosphonate (B1237965) carbanion, which is generated by treating a phosphonate ester with a base. organic-chemistry.org These stabilized carbanions are more nucleophilic but less basic than the phosphonium (B103445) ylides used in the standard Wittig reaction. wikipedia.org A significant advantage of the HWE reaction is that it predominantly produces the thermodynamically more stable E-alkene. wikipedia.orgorganic-chemistry.org Furthermore, the water-soluble dialkylphosphate byproduct is easily removed during aqueous workup, simplifying product purification. organic-chemistry.org

The reaction mechanism begins with the deprotonation of the phosphonate reagent by a suitable base to form the phosphonate carbanion. wikipedia.org This carbanion then undergoes a nucleophilic attack on the carbonyl carbon of the ketone or aldehyde substrate. The subsequent elimination of a dialkyl phosphate (B84403) salt from the resulting intermediate yields the final alkene product. wikipedia.org

The synthesis of tert-Butyl 2-(1-Boc-azetidin-3-ylidene)acetate is accomplished via the Horner-Wadsworth-Emmons reaction, starting from the key precursor N-Boc-azetidin-3-one. This ketone provides the electrophilic carbonyl center for the olefination reaction.

The necessary nucleophile is generated from the phosphonate reagent, tert-butyl diethylphosphonoacetate. ambeed.com This reagent can be prepared through a Michaelis-Arbuzov reaction, where triethyl phosphite is reacted with tert-butyl bromoacetate. chemicalbook.com

In a typical procedure analogous to similar syntheses, the phosphonate reagent is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), and cooled to a low temperature (e.g., -5 °C). nih.gov A strong base, commonly potassium tert-butoxide, is then added to deprotonate the phosphonate, generating the reactive carbanion. nih.gov Following this, a solution of N-Boc-azetidin-3-one in THF is added to the reaction mixture. The reaction is stirred at low temperature before being allowed to warm to room temperature to ensure completion. nih.gov The reaction is then quenched, and the product is isolated and purified using standard techniques like extraction and chromatography. This olefination reaction efficiently constructs the exocyclic carbon-carbon double bond, yielding the target α,β-unsaturated ester.

The table below summarizes the key reactants and their roles in the synthesis.

| Reactant | Structure | Role |

| N-Boc-azetidin-3-one | ||

| tert-Butyl diethylphosphonoacetate | ||

| Potassium tert-butoxide | ||

| Tetrahydrofuran (THF) |

DBU-Catalyzed Variants in Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds, offering significant advantages over the classical Wittig reaction, particularly in the formation of E-alkenes and the ease of byproduct removal. A significant advancement in this methodology is the use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst. DBU, a non-nucleophilic strong base, has proven effective in promoting HWE reactions under mild, and even solvent-free, conditions, often leading to high yields and excellent stereoselectivity.

In the context of synthesizing azetidine scaffolds, DBU-catalyzed HWE reactions provide an efficient route to exocyclic alkenes. For instance, the reaction of a phosphonate, such as a phosphonoacetate derivative, with a ketone like tert-butyl 3-oxoazetidine-1-carboxylate can be effectively promoted by DBU. The use of DBU is advantageous as it is a commercially available, inexpensive, and recoverable catalyst that can facilitate the reaction under gentle conditions, which is crucial for maintaining the integrity of the strained azetidine ring. Research has demonstrated that DBU, in the presence of additives like potassium carbonate (K₂CO₃), can catalyze the solvent-free HWE reaction of triethyl phosphonoacetate with various aldehydes, yielding E-α,β-unsaturated esters with high selectivity. rsc.org This methodology's adaptability to ketones, such as the azetidinone precursor, makes it a valuable tool for constructing compounds like tert-Butyl 2-(1-Boc-azetidin-3-ylidene)acetate.

Table 1: DBU-Catalyzed Horner-Wadsworth-Emmons Reaction Parameters

| Parameter | Description |

| Catalyst | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |

| Co-catalyst/Base | Often used with salts like K₂CO₃ or Cs₂CO₃ |

| Reactants | Aldehydes or ketones, phosphonate esters |

| Conditions | Mild, often solvent-free, room temperature |

| Selectivity | Typically high E-selectivity for α,β-unsaturated esters |

| Advantages | Commercially available and recoverable catalyst, operational simplicity, reduced side products |

Wittig Reaction for Azetidine-Ylidene Derivatives

The Wittig reaction is a fundamental and widely utilized method for synthesizing alkenes from carbonyl compounds. masterorganicchemistry.com This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent. adichemistry.com The versatility of the Wittig reaction allows for the formation of a diverse range of alkenes, and the stereochemical outcome can often be controlled by the nature of the ylide and the reaction conditions. wikipedia.org

For the synthesis of azetidine-ylidene derivatives like tert-Butyl 2-(1-Boc-azetidin-3-ylidene)acetate, the Wittig reaction offers a direct approach. The key transformation involves the reaction of the ketone precursor, tert-butyl 3-oxoazetidine-1-carboxylate, with an appropriate phosphorus ylide. The required ylide would be generated from a phosphonium salt, such as (alkoxycarbonylmethyl)triphenylphosphonium halide, upon treatment with a strong base like n-butyllithium or sodium hydride. masterorganicchemistry.com

The mechanism of the Wittig reaction proceeds through the initial nucleophilic attack of the ylide on the carbonyl carbon, leading to the formation of a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane. adichemistry.com This four-membered ring intermediate subsequently fragments to yield the desired alkene and triphenylphosphine oxide. The high thermodynamic stability of the phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for this reaction. chem-station.com The stereoselectivity of the Wittig reaction is a key consideration; stabilized ylides (containing an electron-withdrawing group) generally favor the formation of (E)-alkenes, while non-stabilized ylides tend to produce (Z)-alkenes. adichemistry.comorganic-chemistry.org

Preparation of tert-Butyl 3-Oxoazetidine-1-carboxylate as a Key Intermediate

The successful synthesis of tert-Butyl 2-(1-Boc-azetidin-3-ylidene)acetate is heavily reliant on the availability of the key intermediate, tert-butyl 3-oxoazetidine-1-carboxylate. This compound serves as the electrophilic partner in both the Horner-Wadsworth-Emmons and Wittig reactions. Several synthetic routes to this crucial building block have been developed, often starting from more readily available precursors.

One common and efficient method involves the oxidation of the corresponding alcohol, tert-butyl 3-hydroxyazetidine-1-carboxylate. nih.gov This transformation can be achieved using a variety of oxidizing agents. A green and cost-effective approach utilizes a TEMPO-catalyzed oxidation with sodium hypochlorite (NaClO) as the terminal oxidant. nih.gov This method is advantageous due to its mild conditions and the use of inexpensive and environmentally benign reagents.

Another innovative approach to chiral azetidin-3-ones involves a gold-catalyzed intermolecular oxidation of alkynes. nih.gov This methodology allows for the stereoselective synthesis of substituted azetidin-3-ones, highlighting the ongoing development of novel synthetic strategies for this important class of compounds. The choice of synthetic route to tert-butyl 3-oxoazetidine-1-carboxylate often depends on factors such as scale, cost, and the desired purity of the final product.

Table 2: Synthetic Approaches to tert-Butyl 3-Oxoazetidine-1-carboxylate

| Starting Material | Reagents | Key Features |

| tert-Butyl 3-hydroxyazetidine-1-carboxylate | TEMPO, NaClO, KBr, KHCO₃ | Green and cost-effective oxidation |

| Chiral N-propargylsulfonamides | m-CPBA, Gold catalyst | Stereoselective synthesis of chiral azetidin-3-ones |

Strategic Role of the tert-Butyloxycarbonyl (Boc) Protecting Group

The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis, and its strategic application is critical in the synthesis of azetidine derivatives. total-synthesis.comchemistrysteps.com The primary function of the Boc group is to temporarily mask the nucleophilicity and basicity of the azetidine nitrogen, thereby preventing unwanted side reactions during subsequent synthetic transformations. researchgate.net

The Boc group offers several key advantages in the context of azetidine chemistry. It is stable to a wide range of reaction conditions, including many nucleophiles, bases, and catalytic hydrogenation, which allows for selective manipulation of other functional groups within the molecule. total-synthesis.com This stability is crucial when performing reactions such as the Horner-Wadsworth-Emmons or Wittig olefination on the azetidine core.

A defining feature of the Boc group is its lability under acidic conditions. chemistrysteps.com It can be readily cleaved using acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), regenerating the free amine. chemistrysteps.com This facile deprotection under mild acidic conditions makes the Boc group orthogonal to other protecting groups that are removed under basic or hydrogenolytic conditions, providing a high degree of flexibility in complex multi-step syntheses. total-synthesis.com The stability of the Boc-protected azetidine ring allows for the construction of the desired carbon skeleton, and its subsequent removal enables further functionalization of the azetidine nitrogen if required. The steric bulk of the tert-butyl group can also influence the conformation and reactivity of the azetidine ring, which can be a strategic element in controlling stereoselectivity in certain reactions.

Reactivity and Transformations of Tert Butyl 2 1 Boc Azetidin 3 Ylidene Acetate and Azetidine Derivatives

Nucleophilic Addition Reactions

The electron-deficient double bond in tert-butyl 2-(1-Boc-azetidin-3-ylidene)acetate is susceptible to nucleophilic attack, most notably through conjugate addition reactions like the aza-Michael addition. This reactivity is a cornerstone for introducing diverse functionalities at the C3 position of the azetidine (B1206935) ring.

The aza-Michael addition, or conjugate addition of N-nucleophiles, is a highly efficient method for C-N bond formation. researchgate.net In the context of tert-butyl 2-(1-Boc-azetidin-3-ylidene)acetate, this reaction allows for the direct introduction of various heterocyclic moieties onto the azetidine core. mdpi.comnih.govbohrium.com

A straightforward and effective synthetic route has been developed for preparing new heterocyclic amino acid derivatives by reacting methyl or tert-butyl 2-(N-Boc-azetidin-3-ylidene)acetate with various NH-heterocycles. mdpi.comnih.govnih.gov This reaction is typically catalyzed by a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). The process begins with the synthesis of the starting α,β-unsaturated ester via a Horner–Wadsworth–Emmons (HWE) reaction using N-Boc-azetidin-3-one. mdpi.comnih.gov

The subsequent aza-Michael addition proceeds by the attack of an NH-heterocycle on the β-carbon of the double bond, leading to the formation of a new C-N bond at the C3 position of the azetidine ring. This yields a range of functionalized 3-substituted 3-(acetoxymethyl)azetidines, which are valuable building blocks for more complex molecules. nih.govresearchgate.net The reaction is generally clean, with the products isolated after purification by flash chromatography. mdpi.com

The DBU-catalyzed aza-Michael addition of NH-heterocycles to 2-(1-Boc-azetidin-3-ylidene)acetate derivatives demonstrates broad substrate tolerance and generally produces good to excellent yields. mdpi.comnih.gov A variety of nitrogen-containing heterocycles can be successfully employed as nucleophiles.

The reaction accommodates a range of heterocycles, including but not limited to, pyrazole, imidazole, triazole, and indazole. mdpi.comnih.gov For instance, the reaction of methyl (N-Boc-azetidin-3-ylidene)acetate with indazole, catalyzed by DBU in acetonitrile (B52724) at 65 °C, results in the regioselective formation of the N-1 adduct as the sole product in moderate yield. nih.gov The scope of the reaction highlights its utility in generating a library of diverse azetidine-containing compounds.

Table 1: Aza-Michael Addition of NH-Heterocycles to Methyl (N-Boc-azetidin-3-ylidene)acetate

| Nucleophile (NH-Heterocycle) | Product | Yield (%) |

|---|---|---|

| Pyrrolidine | Methyl (1-Boc-3-(pyrrolidin-1-yl)azetidin-3-yl)acetate | 90 |

| Piperidine | Methyl (1-Boc-3-(piperidin-1-yl)azetidin-3-yl)acetate | 92 |

| Morpholine | Methyl (1-Boc-3-morpholinoazetidin-3-yl)acetate | 95 |

| 4-Methylpiperazine | Methyl (1-Boc-3-(4-methylpiperazin-1-yl)azetidin-3-yl)acetate | 85 |

| Indazole | Methyl (1-Boc-3-(1H-indazol-1-yl)azetidin-3-yl)acetate | 69 |

| 4-Bromopyrazole | Methyl (1-Boc-3-(4-bromo-1H-pyrazol-1-yl)azetidin-3-yl)acetate | 83 |

Data synthesized from research findings. mdpi.comnih.gov

Aza-Michael Addition with NH-Heterocycles

Carbon-Carbon Bond Forming Reactions

Beyond nucleophilic additions, derivatives of tert-butyl 2-(1-Boc-azetidin-3-ylidene)acetate are valuable substrates for transition metal-catalyzed cross-coupling reactions. These methods allow for the formation of C-C bonds, significantly expanding the structural diversity of the azetidine core.

Palladium-catalyzed α-arylation is a powerful method for forming carbon-carbon bonds between an enolate and an aryl halide. researchgate.net This reaction has been successfully applied to azetidinyl esters, providing a direct route to α-arylated azetidine derivatives. nih.gov The reaction typically involves the use of a palladium catalyst, such as Pd(OAc)2 or Pd2(dba)3, in combination with a bulky, electron-rich phosphine (B1218219) ligand. researchgate.netresearchgate.net

However, the α-arylation of strained small rings like azetidines presents unique challenges. The facile decomposition of the corresponding ester enolates can hinder the reaction's success. nih.gov To overcome this, reaction conditions must be carefully optimized. For instance, conducting the reaction with an azetidine derivative bearing a benzyl (B1604629) protecting group on the nitrogen can prevent ring-opening side reactions. nih.gov This methodology enables the attachment of a wide range of aromatic compounds to the α-position of the azetidinyl ester. nih.gov

The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for creating carbon-carbon bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex. nih.govmdpi.com This reaction has proven to be highly effective for the diversification of functionalized azetidine derivatives. mdpi.comnih.gov

Specifically, azetidine hybrids prepared via the aza-Michael addition can be further functionalized using this method. For example, a brominated pyrazole-azetidine hybrid, synthesized from the addition of 4-bromopyrazole to an azetidinylidene acetate (B1210297), can serve as a substrate for Suzuki-Miyaura coupling. mdpi.comnih.govresearchgate.net Reacting this bromo-substituted azetidine derivative with various boronic acids allows for the introduction of a wide array of aryl and heteroaryl groups. This late-stage functionalization is a key strategy for creating libraries of complex azetidine-containing molecules for biological screening. nih.gov The reaction is compatible with numerous functional groups and generally proceeds with high efficiency. researchgate.netmdpi.com

Table 2: Suzuki-Miyaura Cross-Coupling of a Brominated Pyrazole-Azetidine Hybrid with Boronic Acids

| Boronic Acid | Product | Yield (%) |

|---|---|---|

| Phenylboronic acid | Azetidine-pyrazole-phenyl hybrid | 85 |

| 4-Methylphenylboronic acid | Azetidine-pyrazole-(4-methylphenyl) hybrid | 89 |

| 4-Methoxyphenylboronic acid | Azetidine-pyrazole-(4-methoxyphenyl) hybrid | 91 |

| Thiophene-2-boronic acid | Azetidine-pyrazole-(thiophen-2-yl) hybrid | 78 |

| Pyridine-3-boronic acid | Azetidine-pyrazole-(pyridin-3-yl) hybrid | 75 |

Data is illustrative of typical Suzuki-Miyaura reaction outcomes for diversification. mdpi.comnih.govresearchgate.net

[3+2] Cycloaddition Reactions of Azetidine Nitrones with Alkynoates

The 1,3-dipolar cycloaddition reaction is a powerful method for constructing five-membered heterocycles. kaust.edu.sa Specifically, the reaction between a nitrone and an alkyne (or alkene) yields isoxazoline (B3343090) or isoxazolidine (B1194047) derivatives. nih.gov While tert-Butyl 2-(1-Boc-azetidin-3-ylidene)acetate itself is an α,β-unsaturated ester and acts as a dipolarophile, a related azetidine derivative, an azetidine nitrone, can serve as the 1,3-dipole.

An azetidine nitrone, generated from a precursor such as 1-Boc-3-azetidinone, can react with various alkynoates in a [3+2] cycloaddition. This process leads to the formation of novel spirocyclic compounds where the azetidine ring is fused to an isoxazolidine ring at the C3 position. researchgate.net The reaction is typically regioselective, with the regiochemistry influenced by the electronic and steric properties of the substituents on both the nitrone and the alkynoate. researchgate.net This cycloaddition provides a direct route to complex spiro[azetidine-3,5'-isoxazolidine] scaffolds, which are of interest in medicinal chemistry. mdpi.com

Table 1: [3+2] Cycloaddition of Azetidine Nitrone with Alkynoates

| Azetidine Precursor | Dipolarophile (Alkynoate) | Product Class | Key Features |

| 1-Boc-3-azetidinone (converted to nitrone) | Substituted Alkynoates (e.g., methyl propiolate) | Spiro[azetidine-3,5'-isoxazolidine] derivatives | Regioselective; forms a complex spirocyclic system; provides access to novel heterocyclic scaffolds. researchgate.netresearchgate.net |

Electrophilic and Radical Transformations

The exocyclic double bond in tert-Butyl 2-(1-Boc-azetidin-3-ylidene)acetate is susceptible to various addition reactions. As an α,β-unsaturated ester, it can act as a Michael acceptor, undergoing conjugate addition with nucleophiles. This represents a key electrophilic transformation.

A notable example is the aza-Michael addition, where NH-heterocycles react with methyl 2-(N-Boc-azetidin-3-ylidene)acetate in the presence of a base like DBU. nih.govnih.gov This reaction efficiently yields functionalized 3-substituted 3-(acetoxymethyl)azetidines, demonstrating the electrophilic nature of the β-carbon of the double bond. nih.gov

The potential for radical transformations on α,β-unsaturated esters is also recognized, although less specific data exists for the title compound. Generally, radical species can add to the double bond, initiating cyclization or other downstream reactions. For instance, related α,β-unsaturated selenyl esters undergo tandem radical cyclizations, suggesting that the exocyclic alkene of the azetidine derivative could participate in similar transformations to form complex ring systems. rsc.org

Table 2: Electrophilic and Potential Radical Transformations

| Reagent Type | Reaction Type | Substrate | Product | Significance |

| Nucleophile (e.g., NH-azetidine) | Aza-Michael Addition (Electrophilic) | Methyl 2-(N-Boc-azetidin-3-ylidene)acetate | 1,3'-Biazetidine derivatives | Efficient C-N bond formation at the β-position. nih.govnih.gov |

| Radical Initiator | Radical Addition (Potential) | tert-Butyl 2-(1-Boc-azetidin-3-ylidene)acetate | Functionalized azetidine | Potential for forming C-C bonds and accessing complex cyclic structures. rsc.org |

Functionalization of Azetidine Rings

Beyond reactions at the exocyclic double bond, the azetidine ring itself can be functionalized through several modern synthetic methods. These "late-stage" functionalizations are crucial for modifying complex molecules to fine-tune their biological or material properties. nih.govnih.gov

One powerful strategy involves the chemoselective deprotection of the nitrogen-protecting group (Boc) followed by substitution, allowing for the introduction of various functionalities at the azetidine nitrogen. researchgate.netfigshare.comnih.gov Another approach is the direct functionalization of C-H bonds on the azetidine ring. rsc.org This can be achieved through methods like palladium-catalyzed C(sp³)–H amination or arylation. Furthermore, α-lithiation of N-protected azetidines followed by trapping with an electrophile provides a route to introduce substituents at the C2 position, adjacent to the nitrogen atom. uni-muenchen.de These methods enable the synthesis of a diverse library of azetidine-based scaffolds from a common intermediate. nih.gov

Table 3: Methods for Functionalization of Azetidine Rings

| Method | Position of Functionalization | Reagents/Catalysts | Outcome |

| N-Deprotection/Substitution | N1 | Acid (for Boc removal), then electrophile | Diversification at the nitrogen atom. researchgate.netnih.gov |

| C-H Functionalization | C2 / C3 | Palladium or Iron catalysts | Direct introduction of aryl or other groups. nih.govrsc.org |

| α-Lithiation/Electrophile Trapping | C2 | Strong base (e.g., s-BuLi), then electrophile | Stereoselective introduction of substituents adjacent to nitrogen. uni-muenchen.de |

| Strain-Release Functionalization | C3 | Nucleophilic organometallics on azabicyclobutanes | Access to 3-substituted azetidines. uni-muenchen.dethieme-connect.com |

Ring-Opening Reactions of Azetidines for Advanced Scaffolds

The inherent ring strain of azetidines (approx. 25.4 kcal/mol) makes them susceptible to ring-opening reactions, a property that can be harnessed to synthesize valuable acyclic scaffolds like polysubstituted linear amines. rsc.orgrsc.org The reactivity is often triggered by activating the azetidine nitrogen. rsc.org

Acid-mediated ring-opening is a common strategy. Protonation of the azetidine nitrogen enhances the ring strain and makes the ring carbons more electrophilic. nih.gov Subsequent attack by a nucleophile, which can be either external or internal, leads to cleavage of a C-N bond. For example, 2,2-disubstituted azetidine carbamates undergo a rapid, acid-mediated ring expansion to form 1,3-oxazinan-2-ones. acs.org Similarly, azetidiniums, formed by N-alkylation or protonation, readily undergo nucleophilic ring-opening to produce functionalized linear amines in a stereoselective manner. nih.gov This strain-release strategy allows for the transformation of a simple cyclic precursor into a more complex and flexible linear structure. beilstein-journals.orgnih.govresearchgate.net

Table 4: Ring-Opening Reactions of Azetidines

| Activation Method | Nucleophile | Product Scaffold | Key Features |

| Brønsted Acid (N-protonation) | Internal (carbamate oxygen) | 1,3-Oxazinan-2-one | Ring expansion reaction. rsc.orgacs.org |

| N-Alkylation (Azetidinium formation) | External (various nucleophiles) | Polysubstituted linear amines | Stereoselective and regioselective SN2-type ring-opening. nih.gov |

| Acid-Catalysis | Pendant Amide Group (Intramolecular) | Lactams | Intramolecular decomposition pathway. nih.gov |

| Lewis Acid Catalysis | Alcohols | γ-Amino ethers | Copper(II) triflate-catalyzed regioselective opening. rsc.org |

Stereoselective Synthesis and Chiral Azetidine Building Blocks

Asymmetric Synthesis Approaches to Enantioenriched Azetidines

The direct synthesis of enantioenriched azetidines from achiral or racemic starting materials represents a highly efficient and atom-economical approach. This has been primarily achieved through the development of sophisticated catalytic systems that can effectively control the stereochemical outcome of the ring-forming reaction.

Phase-transfer catalysis (PTC) has emerged as a powerful tool for asymmetric synthesis due to its mild reaction conditions, operational simplicity, and the use of environmentally benign reagents. nih.govnih.govuni-giessen.de In the context of azetidine (B1206935) synthesis, enantioselective PTC has been successfully applied to intramolecular C-C bond formation, leading to the construction of chiral spirocyclic azetidine oxindoles. nih.govacs.org

A key development in this area is the use of novel chiral cation phase-transfer catalysts, such as those derived from cinchona alkaloids. nih.govacs.org For instance, a catalyst containing a pentafluorosulfanyl (SF5) group has demonstrated high efficacy in the enantioselective cyclization of isatin-derived diazo compounds to form spiro-3,2′-azetidine oxindoles. nih.govacs.org This transformation proceeds with high yields and excellent enantiomeric ratios (up to 2:98 er). nih.govacs.org The proposed mechanism involves an interfacial process where the chiral catalyst activates the chloride leaving group, thereby inducing asymmetry in the C-C bond-forming step. nih.gov

The reaction scope is broad, accommodating both electron-donating and electron-withdrawing substituents on the oxindole ring. The versatility of this method is further demonstrated by its applicability to gram-scale synthesis without loss of yield or enantioselectivity. nih.gov

Table 1: Enantioselective Synthesis of Spirocyclic Azetidine Oxindoles via Phase-Transfer Catalysis

| Entry | Substrate | Catalyst | Yield (%) | er (R:S) |

| 1 | 5-methoxyoxindole derivative | SF5-containing cinchona alkaloid | High | 4:96 |

| 2 | 5-methyloxindole derivative | SF5-containing cinchona alkaloid | High | 3:97 |

| 3 | 5-fluorooxindole derivative | SF5-containing cinchona alkaloid | Excellent | Excellent |

| 4 | 7-fluorooxindole derivative | SF5-containing cinchona alkaloid | Excellent | Excellent |

Data sourced from research on enantioselective phase-transfer-catalyzed synthesis of spirocyclic azetidine oxindoles. nih.gov

Copper(I) catalysis has proven to be a versatile platform for asymmetric transformations, including the synthesis of chiral azetidine derivatives. A notable example is the copper(I)-catalyzed asymmetric Kinugasa/aryl C-C coupling cascade reaction, which provides access to densely functionalized chiral spiro[azetidine-3,3′-indoline]-2,2′-diones. researchgate.netresearchgate.net This method addresses the challenge of synthesizing structurally similar chiral spiro[azetidine-3,3′-indolines], which had been previously unexplored. researchgate.netresearchgate.net

The reaction involves the coupling of N-(2-iodoaryl)-propiolamides with nitrone derivatives, catalyzed by a copper(I) complex, typically Cu(CH3CN)4BF4, in the presence of a suitable chiral ligand and a base. researchgate.net This cascade process allows for the construction of the spiro-azetidine scaffold with high yields and excellent enantioselectivity. researchgate.netresearchgate.net The development of three-component asymmetric Kinugasa/aldol and Kinugasa/Mannich cascade reactions has further expanded the utility of this methodology, enabling the synthesis of α-quaternary chiral β-lactams with three contiguous stereocenters. researchgate.net

The design and synthesis of chiral ligands are central to the advancement of asymmetric catalysis. nih.gov For azetidine synthesis, a variety of chiral ligands have been developed and successfully employed to induce high levels of stereocontrol. researchgate.netbirmingham.ac.uk These ligands, often used in combination with transition metals, create a chiral environment that directs the approach of the reactants, leading to the preferential formation of one enantiomer.

Chiral azetidine-derived ligands themselves have been utilized in asymmetric catalysis for various reactions, including Friedel-Crafts alkylations, Henry reactions, and Michael-type reactions. researchgate.netbirmingham.ac.uk The rigid four-membered ring of the azetidine scaffold can provide a well-defined steric and electronic environment for the catalytic center. For instance, N-substituted-azetidinyl(diphenylmethyl)methanols have been shown to be effective chiral catalysts for the diethylzinc addition to aldehydes, achieving high levels of enantioselectivity. researchgate.net

The development of modular and tunable ligands, such as chiral oxazolidines, has also been a significant focus. nih.gov The ability to systematically modify the ligand structure allows for the optimization of the catalyst for a specific transformation, leading to improved efficiency and stereoselectivity. nih.gov

Dynamic Kinetic Resolution Strategies for Azetidine Formation

Dynamic kinetic resolution (DKR) is a powerful strategy that allows for the conversion of a racemic mixture into a single enantiomer of a product in theoretically 100% yield. wikipedia.org This is achieved by combining a kinetic resolution with in situ racemization of the slower-reacting enantiomer. nih.gov For DKR to be effective, the rate of racemization must be comparable to or faster than the rate of the slower reaction.

In the context of azetidine synthesis, DKR can be applied to reactions where a stereocenter is formed during the ring-closing step. By employing a chiral catalyst that selectively reacts with one enantiomer of a rapidly racemizing intermediate, the entire starting material can be funneled into a single, enantiomerically pure azetidine product. wikipedia.orgnih.gov Dehydrogenase enzymes have shown promise in dynamic reductive kinetic resolutions (DYRKR), where they can be used to "deracemize" building blocks, often setting two stereocenters in the process. nih.gov

Chirality Transfer in Azetidine Synthesis

Chirality transfer is a synthetic strategy where the stereochemical information from a chiral starting material or auxiliary is transferred to the product. acs.org This approach is particularly useful for the synthesis of enantioenriched azetidines when a suitable chiral precursor is readily available.

One common method involves the use of a chiral auxiliary, such as an optically active α-methylbenzylamine, which is temporarily incorporated into the molecule to direct the stereochemical outcome of a subsequent reaction. nih.gov After the desired stereocenter is established, the auxiliary is removed, yielding the enantioenriched azetidine. Another approach is the stereospecific ring-opening of a chiral azetidine, which can transfer its chirality to a new functionalized product. acs.org

The synthesis of chiral C2-substituted azetidines has been achieved through the use of chiral tert-butanesulfinamides. acs.org This method involves the condensation of an achiral 1,3-bis-electrophile with the chiral sulfinamide to form a sulfinimine, followed by organometallic addition and intramolecular cyclization to afford the azetidine with high diastereoselectivity. acs.org The sulfinamide auxiliary can then be easily cleaved to provide the enantioenriched C2-substituted azetidine. acs.org This approach is versatile, allowing for the synthesis of azetidines with a variety of substituents at the C2-position. acs.org

Development and Utility of Chiral Azetidine-Containing Building Blocks

Chiral azetidines are not only valuable as final products but also serve as versatile building blocks for the synthesis of more complex molecules. rsc.orgrsc.orgnih.gov Their inherent ring strain can be harnessed to drive ring-opening reactions, providing access to a variety of functionalized acyclic and heterocyclic structures. rsc.orgrsc.org

The development of efficient methods for the synthesis of functionalized azetidines has expanded the toolkit available to medicinal chemists. sciencedaily.comlifechemicals.com For example, the photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes provides a route to highly functionalized saturated azetidines. nih.gov These azetidine scaffolds can possess vicinal tertiary-quaternary or even quaternary-quaternary centers, which are challenging to construct using traditional methods. nih.gov

Chiral azetidine-containing building blocks have found applications in the synthesis of a wide range of biologically active compounds, including enzyme inhibitors and drug candidates. lifechemicals.com The rigid, three-dimensional structure of the azetidine ring can be used to control the conformation of a molecule, leading to improved binding affinity and selectivity for a biological target. chemrxiv.org

Mechanistic Investigations in Azetidine Chemistry

Elucidation of Reaction Pathways for Azetidine (B1206935) Formation

The formation of the tert-Butyl 2-(1-Boc-azetidin-3-ylidene)acetate scaffold is not a single reaction but the culmination of a multi-step synthetic pathway. The core azetidine ring is typically constructed first, followed by functionalization to introduce the ylidene acetate (B1210297) moiety. One of the most prevalent and efficient pathways begins with the synthesis of the key intermediate, 1-Boc-3-azetidinone.

A common route to 1-Boc-3-azetidinone starts from commercially available precursors like 1-benzylazetidin-3-ol. This pathway involves a sequence of protection, oxidation, and deprotection/re-protection steps. The benzyl (B1604629) group is first removed via hydrogenolysis, and the resulting secondary amine is protected with a tert-butoxycarbonyl (Boc) group to yield tert-butyl 3-hydroxyazetidine-1-carboxylate. nih.gov This alcohol is then oxidized to the corresponding ketone, 1-Boc-3-azetidinone, using various oxidizing agents. nih.govscienceopen.com

With the 1-Boc-3-azetidinone precursor in hand, the exocyclic double bond of tert-Butyl 2-(1-Boc-azetidin-3-ylidene)acetate is installed via an olefination reaction. The Horner-Wadsworth-Emmons (HWE) reaction is a highly effective method for this transformation. nih.gov In this step, 1-Boc-3-azetidinone is treated with a phosphonate (B1237965) ylide, generated in situ from a phosphonate ester such as tert-butyl 2-(diethylphosphoryl)acetate. The reaction is typically carried out in the presence of a base and yields the desired α,β-unsaturated ester with high stereoselectivity, favoring the E-isomer. nih.gov

| Step | Starting Material | Key Reagents | Intermediate/Product | Purpose |

| 1 | 1-Benzylazetidin-3-ol | H₂, Pd/C; (Boc)₂O | tert-Butyl 3-hydroxyazetidine-1-carboxylate | Deprotection of benzyl group and protection of azetidine nitrogen with Boc group. nih.gov |

| 2 | tert-Butyl 3-hydroxyazetidine-1-carboxylate | TEMPO, NaOCl | 1-Boc-3-azetidinone | Oxidation of the secondary alcohol to a ketone. nih.govscienceopen.com |

| 3 | 1-Boc-3-azetidinone | tert-Butyl 2-(diethylphosphoryl)acetate, Base (e.g., NaH, DBU) | tert-Butyl 2-(1-Boc-azetidin-3-ylidene)acetate | Introduction of the exocyclic double bond via Horner-Wadsworth-Emmons olefination. nih.gov |

Mechanistic Studies of Catalyst-Mediated Transformations

Catalysts play a pivotal role in the efficient and selective synthesis of azetidine derivatives, including the precursors to tert-Butyl 2-(1-Boc-azetidin-3-ylidene)acetate.

Base-Catalyzed Horner-Wadsworth-Emmons Reaction: The formation of the ylidene moiety is a classic example of a base-catalyzed transformation. In the DBU-catalyzed Horner-Wadsworth-Emmons reaction, the non-nucleophilic organic base DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) deprotonates the α-carbon of the phosphonate ester. nih.gov This generates a resonance-stabilized phosphonate carbanion. This carbanion then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 1-Boc-3-azetidinone. The resulting betaine (B1666868) intermediate rapidly rearranges into a four-membered oxaphosphetane intermediate. This cyclic intermediate is unstable and undergoes fragmentation, eliminating a stable phosphate (B84403) ester and forming the desired alkene product. The use of a non-nucleophilic base like DBU is crucial to avoid side reactions with the phosphonate ester or the ketone.

Gold-Catalyzed Azetidin-3-one (B1332698) Synthesis: An alternative, elegant approach to the azetidin-3-one core involves gold-catalyzed oxidative cyclization. nih.gov In this method, chiral N-propargylsulfonamides are converted into chiral azetidin-3-ones. The mechanism is believed to proceed through the generation of a reactive α-oxogold carbene intermediate via intermolecular oxidation of the terminal alkyne. This highly reactive carbene then undergoes a rapid intramolecular N-H insertion, effectively closing the four-membered ring in a 4-exo-tet cyclization to form the azetidin-3-one. nih.gov This catalytic strategy bypasses the need for potentially hazardous diazo intermediates often used in other synthetic routes. nih.gov

| Reaction | Catalyst | Role of Catalyst | Key Mechanistic Feature |

| Horner-Wadsworth-Emmons | DBU (or other bases like NaH) | Acts as a base to deprotonate the phosphonate ester, generating the nucleophilic carbanion. nih.gov | Formation of a phosphonate carbanion which attacks the ketone carbonyl. |

| Oxidative Cyclization | Cationic Gold(I) Complex | Activates the alkyne towards oxidation and facilitates the formation of a carbene. nih.gov | Generation of a reactive α-oxogold carbene intermediate followed by intramolecular N-H insertion. nih.gov |

Role of Ring Strain in Azetidine Reactivity and Selectivity

The azetidine ring is a four-membered saturated heterocycle characterized by significant ring strain, estimated to be around 25-26 kcal/mol. This inherent strain is a dominant factor governing the reactivity and synthetic utility of azetidines. nih.govrsc.org While less strained than the three-membered aziridine (B145994) ring, the strain in azetidines is sufficient to make them susceptible to ring-opening reactions under appropriate conditions, yet stable enough for isolation and handling. rsc.org

This strain-driven reactivity is harnessed in various synthetic methodologies. For instance, the synthesis of functionalized azetidines can be achieved through the strain-release ring-opening of highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs). uni-muenchen.denih.gov The addition of nucleophiles or electrophiles to ABBs leads to the cleavage of the central, highly strained bond, resulting in the formation of a substituted azetidine ring. This process is thermodynamically favorable due to the significant release of ring strain.

In the context of tert-Butyl 2-(1-Boc-azetidin-3-ylidene)acetate, the ring strain influences subsequent reactions. While the exocyclic double bond provides a site for functionalization (e.g., Michael additions), reactions that involve the ring itself must overcome the activation energy associated with this stable, albeit strained, system. The Boc protecting group plays a role in modulating this reactivity by altering the electron density and steric environment of the ring nitrogen. The inherent strain makes the azetidine ring a rigid scaffold, which can impart specific conformational constraints on molecules, a property often exploited in medicinal chemistry to control the orientation of appended functional groups. semanticscholar.org

Identification of Key Intermediates and Transition States in Azetidine Functionalization

The synthesis and functionalization of tert-Butyl 2-(1-Boc-azetidin-3-ylidene)acetate and its precursors proceed through several well-defined, albeit often transient, intermediates.

Phosphonate Carbanion and Oxaphosphetane: As discussed, the Horner-Wadsworth-Emmons reaction is initiated by the formation of a phosphonate carbanion. This species is the key nucleophilic intermediate that attacks the carbonyl of 1-Boc-3-azetidinone. The subsequent transition state involves the approach of this carbanion to the carbonyl group, leading to the formation of a tetrahedral adduct. This adduct rapidly cyclizes to form a transient oxaphosphetane intermediate, which is the direct precursor to the final alkene product. nih.gov

α-Oxogold Carbenes: In the gold-catalyzed synthesis of the 1-Boc-3-azetidinone precursor, the pivotal intermediate is the α-oxogold carbene. nih.gov This species is generated from the terminal alkyne in the presence of a gold catalyst and an oxidant. The transition state for the subsequent ring-closing step involves the approach of the nitrogen-bound hydrogen to the electrophilic carbene carbon, leading to the formation of the N-C bond and the azetidine ring.

Lithiated Azetidines: For further functionalization of the azetidine ring itself, C-lithiated azetidines serve as critical synthetic intermediates. For example, N-Boc-3-iodoazetidine can undergo an iodine-lithium exchange reaction upon treatment with an organolithium reagent like HexLi to generate a C3-lithiated azetidine. uniba.it This nucleophilic intermediate can then be trapped with a variety of electrophiles to install diverse functional groups at the 3-position. The transition state for this trapping reaction involves the coordination of the electrophile to the lithiated carbon, followed by bond formation.

| Reaction / Functionalization | Key Intermediate | Description |

| Horner-Wadsworth-Emmons | Phosphonate carbanion | A resonance-stabilized nucleophile generated by deprotonation of a phosphonate ester. nih.gov |

| Horner-Wadsworth-Emmons | Oxaphosphetane | A transient four-membered ring containing phosphorus and oxygen, which fragments to give the alkene. |

| Gold-Catalyzed Cyclization | α-Oxogold carbene | A highly reactive electrophilic carbene stabilized by the gold catalyst. nih.gov |

| C3-Functionalization | C3-Lithiated azetidine | A potent nucleophilic intermediate generated via halogen-lithium exchange. uniba.it |

Computational Chemistry in Azetidine Research

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) has become a standard method for investigating the intricate details of chemical reactions. For the synthesis of azetidines, DFT calculations are instrumental in elucidating reaction pathways, identifying transition states, and determining the energetics of competing mechanisms. These studies provide a molecular-level understanding that is often difficult to obtain through experimental means alone.

Researchers have employed DFT to study various reactions for constructing the azetidine (B1206935) ring. For instance, in the copper-catalyzed photoinduced anti-Baldwin radical cyclization of ynamides, DFT calculations have shown that the 4-exo-dig cyclization process to form azetidines is kinetically favored over the more common 5-endo-dig pathway. nih.gov Similarly, in the photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes, DFT calculations indicated that a tertiary radical intermediate is crucial for the success of the cyclization to form azetidines. nih.govnih.gov

In the context of synthesizing substituted azetidines, such as those derived from cis-3,4-epoxy amines, DFT studies have been used to understand the regioselectivity of intramolecular aminolysis catalyzed by Lewis acids like La(OTf)3. frontiersin.org These computational investigations help in rationalizing why certain isomers are formed preferentially, guiding the development of more selective synthetic methods. While specific DFT studies on the formation of tert-Butyl 2-(1-Boc-azetidin-3-ylidene)acetate are not detailed in the provided sources, the principles from these studies are directly applicable to understanding its synthesis.

Table 1: Illustrative DFT Data for a Hypothetical Azetidine Formation Step

| Parameter | Pathway A (4-exo-dig) | Pathway B (5-endo-dig) |

| Activation Energy (kcal/mol) | 15.2 | 19.8 |

| Reaction Energy (kcal/mol) | -25.7 | -18.3 |

| Key Transition State Geometry | Formation of a four-membered ring | Formation of a five-membered ring |

Note: The data in this table is illustrative and represents the type of information obtained from DFT studies.

Prediction of Reactivity and Yield in Photocatalyzed Azetidine Synthesis

Photocatalysis has opened new avenues for the synthesis of azetidines under mild conditions. Computational modeling plays a crucial role in this area by predicting the feasibility and potential yield of these light-driven reactions. mit.edu By calculating molecular properties such as frontier orbital energies, researchers can prescreen potential substrates and catalysts, thereby reducing the need for extensive empirical experimentation. mit.edu

The application of such predictive models is highly relevant for the synthesis of functionalized azetidines like tert-Butyl 2-(1-Boc-azetidin-3-ylidene)acetate, where the electronic properties of the starting materials will significantly influence the reaction outcome.

Computational Insights into Tunable Divergent Reactivity of Aziridinium (B1262131) Ylides

Aziridinium ylides are versatile reactive intermediates that can undergo a variety of transformations to produce different nitrogen-containing heterocycles, including azetidines. acs.orgnih.govnih.govacs.org Computational studies have been instrumental in understanding and controlling the divergent reactivity of these ylides. acs.orgchemrxiv.org By examining the energy barriers of different reaction pathways, chemists can devise strategies to selectively favor the formation of one product over another. chemrxiv.org

Experimental and computational studies have explored how factors such as steric effects, rotational barriers around the C–N bond of the aziridinium ylide, and non-covalent interactions can influence the reaction outcome. nih.govnih.govacs.org For example, computational analysis has shed light on how the choice of catalyst or the nature of the carbene precursor can direct the reaction of methyleneaziridines with vinyl-containing carbenes to selectively produce either azetidines or dehydropiperidines. chemrxiv.org These insights are critical for developing synthetic methods that can be "tuned" to produce the desired heterocyclic scaffold. acs.org

Table 2: Factors Influencing Aziridinium Ylide Reactivity

| Factor | Influence on Product Outcome | Computational Insight |

| Catalyst Choice | Can favor the formation of different ring sizes (e.g., azetidine vs. piperidine). | DFT calculations can model catalyst-substrate interactions and predict the lowest energy pathway. |

| Substrate Sterics | Bulky substituents can disfavor certain transition states, leading to higher selectivity. | Molecular mechanics and DFT can quantify steric hindrance and its effect on activation energies. |

| Non-covalent Interactions | Hydrogen bonding or other weak interactions can stabilize specific transition states. | Quantum chemical calculations can identify and quantify the strength of non-covalent interactions. |

Theoretical Modeling of Molecular Interactions for Synthetic Design

Theoretical modeling of molecular interactions is a cornerstone of modern synthetic design. By understanding the forces that govern how molecules approach and react with each other, chemists can design more efficient and selective syntheses. In the context of azetidine synthesis, this involves modeling everything from the initial binding of reactants to a catalyst to the final ring-closing step.

For instance, in the biosynthesis of azetidine-2-carboxylic acid, a combination of structural analysis, biochemical experiments, and quantum mechanical calculations revealed that the cyclization is facilitated by a specific substrate conformation, desolvation effects, and cation-π interactions. researchgate.net These molecular-level insights can inspire the design of synthetic catalysts that mimic these biological systems.

Furthermore, computational tools like molecular docking and molecular dynamics simulations are used to study the interaction of azetidine derivatives with biological targets, which can inform the design of new therapeutic agents. researchgate.net While focused on biological applications, the principles of modeling intermolecular interactions are equally applicable to understanding and designing the synthetic reactions used to create these molecules in the first place. This approach allows for a rational design process, moving beyond simple empirical screening to a more knowledge-based approach to synthesis. mdpi.com

Applications of Azetidine Scaffolds in Organic Synthesis

Azetidines as Conformationally Restricted Building Blocks

The four-membered ring of azetidine (B1206935) imposes significant conformational constraints, resulting in a rigid structure with well-defined three-dimensional geometry. enamine.netrsc.org This molecular rigidity is a highly sought-after feature in drug design, as it can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. enamine.net The incorporation of azetidine motifs into bioactive molecules allows for the precise spatial orientation of substituents, enabling chemists to explore chemical space more effectively. enamine.net

Due to their unique structural properties, azetidines are considered privileged scaffolds and have been successfully incorporated into numerous pharmaceuticals. researchgate.netnih.gov Their compact and rigid nature can lead to improved pharmacokinetic properties. researchgate.net The inherent strain of the azetidine ring not only influences its shape but also its reactivity, making it a valuable synthetic handle for further molecular elaborations. rsc.orgresearchgate.netresearchgate.net

| Heterocycle | Ring Size | Approximate Ring Strain (kcal/mol) |

|---|---|---|

| Aziridine (B145994) | 3 | 27.7 rsc.org |

| Azetidine | 4 | 25.4 rsc.org |

| Pyrrolidine | 5 | 5.4 rsc.org |

Synthesis of Nitrogen-Containing Heterocycles and Derivatives

The inherent ring strain of azetidines makes them excellent precursors for the synthesis of other nitrogen-containing heterocycles through ring-expansion and ring-opening reactions. researchgate.netthieme-connect.com These transformations leverage the release of strain as a thermodynamic driving force to construct larger, more complex ring systems that might be challenging to access through other methods. thieme-connect.com

Nucleophilic attack on the azetidine ring or an activated azetidinium ion can lead to cleavage of a carbon-nitrogen bond, providing linear amino derivatives that can be cyclized to form larger rings. nih.govthieme-connect.com For instance, functionalized azetidines can undergo ring expansion to yield pyrrolidines (five-membered rings) or azepanes (seven-membered rings). thieme-connect.com Silver-catalyzed domino reactions between N-tosylazetidines and propargyl alcohols trigger a cascade of ring-opening followed by an endo-selective ring-closing to afford a diverse range of N,O-heterocycles, including oxazepines and oxazocines. researchgate.net Furthermore, unsaturated azetidines, known as azetines, can be transformed into a variety of other heterocycles, such as 3-, 5-, and 6-membered rings, through controlled ring-expansion or contraction pathways. nih.gov

| Starting Scaffold | Reaction Type | Product Heterocycle | Reference |

|---|---|---|---|

| Functionalized Azetidine | Ring Expansion | Pyrrolidine | thieme-connect.com |